Abemaciclib - 1231929-97-7

Abemaciclib

Catalog Number: EVT-253313
CAS Number: 1231929-97-7
Molecular Formula: C27H32F2N8
Molecular Weight: 506.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Abemaciclib exerts its primary effect by competitively binding to the ATP-binding pocket of CDK4 and CDK6. [, ] This binding prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of the G1/S cell cycle transition. [, , , , , , , , ] By inhibiting Rb phosphorylation, Abemaciclib induces cell cycle arrest at the G1 phase, thereby preventing cell proliferation. [, , , , , , , , ]

Beyond its core CDK4/6 inhibitory activity, Abemaciclib also demonstrates potential for modulating other cellular pathways. It exhibits inhibitory effects on CDK9, CDK2, GSK3α/β, and CAMK2γ/δ, although its primary target in cancer cells appears to be CDK4/6. [, ] Studies have also revealed its capacity to interrupt the phosphorylation of Chk1, potentially leading to cell death via the accumulation of DNA damage. [] Furthermore, Abemaciclib has shown the potential to modulate the immune response by upregulating antigen presentation on tumor cells, increasing T-cell activation, and enhancing the efficacy of anti-PD-L1 therapy. [, ]

Mechanism of Action

Abemaciclib has been instrumental in identifying mechanisms of resistance to CDK4/6 inhibitors. Studies using Abemaciclib-resistant cell lines have revealed potential resistance mechanisms, such as loss of Rb, CDK6 amplification, high CDK2 activity, and alterations in DNA damage/repair pathways. [, ]

Developing novel combination therapies:

Abemaciclib's potential for synergistic effects with other therapies has led to preclinical studies exploring combination strategies. These include combinations with endocrine therapies, anti-HER2 therapies, PI3K inhibitors, anti-mitotic agents, and checkpoint inhibitors. [, , , , , , ]

Exploring abemaciclib efficacy in different clinical settings:

Clinical research has investigated the efficacy of Abemaciclib in various settings. Studies have evaluated its potential as monotherapy and in combination with other agents for treating metastatic breast cancer, early-stage breast cancer, leptomeningeal metastases, and various other solid tumors. [, , , , , , ]

Investigating abemaciclib's impact on the gut microbiome:

Research has delved into the potential effects of Abemaciclib on the gut microbiome. Studies have explored the association between abemaciclib-induced diarrhea and alterations in gut microbiota signatures, potentially providing insights into mechanisms underlying this adverse event and strategies for its management. []

Applications

Investigating CDK4/6 function in various cancers:

Abemaciclib serves as a powerful tool for studying the role of CDK4/6 in different cancers. Researchers have used it to explore CDK4/6's involvement in cell cycle progression, proliferation, and survival in cancers like breast cancer, lung cancer, mantle cell lymphoma, and colorectal cancer. [, , , , ]

N-Desethylabemaciclib (M2)

Compound Description: N-Desethylabemaciclib (M2) is an active metabolite of Abemaciclib formed via CYP3A4-mediated metabolism. It exhibits comparable potency to Abemaciclib as a CDK4/6 inhibitor. [, , ]

Relevance to Abemaciclib: N-Desethylabemaciclib is structurally very similar to Abemaciclib, differing only by the absence of an ethyl group on the terminal nitrogen atom. Both compounds exhibit similar inhibitory effects on CDK4 and CDK6, leading to cell cycle arrest and antitumor activity. [, , ] Studies suggest that Abcb1a/1b and Abcg2 transporters may influence the brain penetration and oral exposure of N-Desethylabemaciclib. []

Hydroxyabemaciclib (M20)

Compound Description: Hydroxyabemaciclib (M20) is another active metabolite of Abemaciclib generated through CYP3A4 metabolism. Similar to Abemaciclib and N-Desethylabemaciclib, it acts as a potent CDK4/6 inhibitor. [, ]

Relevance to Abemaciclib: Hydroxyabemaciclib possesses a structure closely resembling Abemaciclib, with the addition of a hydroxyl group. This modification does not significantly impact its CDK4/6 inhibitory activity, resulting in similar potency to Abemaciclib in various cancer cell lines. [, ]

N-Desethylhydroxyabemaciclib

Compound Description: This compound is an active metabolite of Abemaciclib formed by sequential CYP3A4-mediated metabolism. It displays similar potency to Abemaciclib as a CDK4/6 inhibitor. []

Relevance to Abemaciclib: While specific structural details aren't provided in the abstract, it can be inferred that N-Desethylhydroxyabemaciclib shares significant structural similarity with Abemaciclib. This compound likely results from the further metabolism of either N-Desethylabemaciclib (M2) or Hydroxyabemaciclib (M20). Its presence contributes to the overall active drug exposure alongside Abemaciclib and the other metabolites. []

Palbociclib

Compound Description: Palbociclib is a first-generation CDK4/6 inhibitor used in the treatment of HR+ metastatic breast cancer. [, , ]

Ribociclib

Compound Description: Ribociclib represents another first-generation CDK4/6 inhibitor clinically used in HR+ metastatic breast cancer. [, ]

Relevance to Abemaciclib: Similar to Palbociclib, Ribociclib shares the same target as Abemaciclib (CDK4/6) but differs in its chemical structure and pharmacokinetic/pharmacodynamic characteristics. Abemaciclib's continuous dosing schedule contrasts with the intermittent dosing of Ribociclib. [, ] While both drugs effectively inhibit CDK4/6, research indicates potential differences in their resistance mechanisms, with variations in the levels of specific proteins like CDK6 and p21/p27 observed between Ribociclib-resistant and Abemaciclib-resistant cells. []

Letrozole

Compound Description: Letrozole belongs to the class of non-steroidal aromatase inhibitors and is a standard endocrine therapy for HR+ breast cancer. []

Relevance to Abemaciclib: While Letrozole and Abemaciclib possess different mechanisms of action, they are frequently combined in the treatment of HR+ breast cancer. Letrozole reduces estrogen production, while Abemaciclib inhibits CDK4/6, synergistically suppressing tumor growth. []

Anastrozole

Compound Description: Anastrozole, similar to Letrozole, is a non-steroidal aromatase inhibitor widely employed in HR+ breast cancer treatment. [, , ]

Relevance to Abemaciclib: Anastrozole and Abemaciclib are often co-administered in HR+ breast cancer to achieve enhanced antitumor effects. Combining these agents allows for a dual-pronged approach, targeting both estrogen production and cell cycle progression. [, , ]

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) commonly used in HR+ breast cancer therapy. [, ]

Relevance to Abemaciclib: Although Tamoxifen and Abemaciclib act through distinct mechanisms, their combination has been explored as a potential therapeutic strategy in HR+ breast cancer. [, ] Combining these agents aims to achieve superior tumor control by targeting both the estrogen receptor and the CDK4/6 pathway. [, ]

Exemestane

Compound Description: Exemestane belongs to the steroidal aromatase inhibitor class and is utilized in the treatment of HR+ breast cancer. []

Relevance to Abemaciclib: Exemestane, like other aromatase inhibitors, is frequently combined with Abemaciclib in managing HR+ breast cancer. Their combined effect on estrogen production and cell cycle regulation aims to enhance therapeutic outcomes. []

Everolimus

Compound Description: Everolimus is an mTOR inhibitor with applications in various cancer types, including breast cancer. []

Relevance to Abemaciclib: The combination of Everolimus and Exemestane has been investigated in conjunction with Abemaciclib in HR+ breast cancer. This triple therapy approach aims to target multiple pathways involved in tumor development and progression. []

Trastuzumab

Compound Description: Trastuzumab is a monoclonal antibody targeting the HER2 receptor, primarily used in HER2-positive breast cancer. [, ]

Relevance to Abemaciclib: While typically employed in HER2-positive breast cancer, Trastuzumab has been investigated in combination with Abemaciclib in preclinical models of HER2-positive/ER-positive breast cancer. The rationale behind this combination lies in targeting both the HER2 signaling pathway and the cell cycle. [, ]

Docetaxel

Compound Description: Docetaxel is a taxane-based chemotherapy drug used in a wide range of cancers, including breast cancer. []

Relevance to Abemaciclib: Docetaxel has been studied in preclinical settings alongside Abemaciclib, exploring their potential synergistic effects in breast cancer. The combination aims to enhance tumor cell killing by combining a cell cycle inhibitor with a cytotoxic agent. []

Fulvestrant

Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) commonly used in the treatment of HR+ breast cancer. [, ]

Relevance to Abemaciclib: Fulvestrant and Abemaciclib are frequently co-administered in HR+ breast cancer treatment. This combination targets both the estrogen receptor (by promoting degradation) and the CDK4/6 pathway, leading to improved efficacy compared to either drug alone. [, ]

BYL719

Compound Description: BYL719 is a selective inhibitor of the PI3K p110α isoform, investigated for its anticancer potential in various malignancies, including colorectal cancer. []

Relevance to Abemaciclib: Studies in colorectal cancer models demonstrate synergistic anti-tumor effects when Abemaciclib is combined with BYL719. [] This synergistic interaction suggests a potential benefit in co-targeting CDK4/6 and the PI3K pathway in specific cancer types. []

Copanlisib

Compound Description: Copanlisib is a pan-class I PI3K inhibitor evaluated for its therapeutic potential in various hematologic malignancies, including mantle cell lymphoma. []

Relevance to Abemaciclib: Preclinical studies in mantle cell lymphoma models demonstrate that combining Abemaciclib with Copanlisib can overcome resistance to venetoclax, a BCL-2 inhibitor. This finding suggests the potential clinical benefit of simultaneously targeting CDK4/6 and PI3K in specific cancer types, particularly those with acquired resistance to other therapies. []

Astragaloside IV

Compound Description: Astragaloside IV is a natural compound isolated from the plant Astragalus membranaceus, traditionally used in Chinese medicine. It possesses various pharmacological activities, including anti-tumor effects. []

Relevance to Abemaciclib: While structurally unrelated to Abemaciclib, Astragaloside IV has been investigated for its potential pharmacokinetic interaction with the drug. [] Studies in rats indicate that Astragaloside IV can increase the systemic exposure of Abemaciclib, potentially by inhibiting CYP3A4-mediated metabolism. This finding highlights the need for careful consideration and monitoring when co-administering Abemaciclib with other drugs, including herbal medicines. []

Properties

CAS Number

1231929-97-7

Product Name

Abemaciclib

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine

Molecular Formula

C27H32F2N8

Molecular Weight

506.6

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)

InChI Key

UZWDCWONPYILKI-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Synonyms

N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.